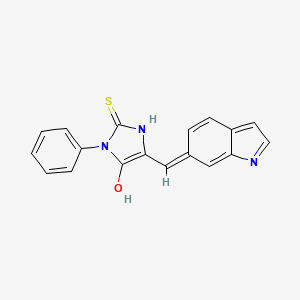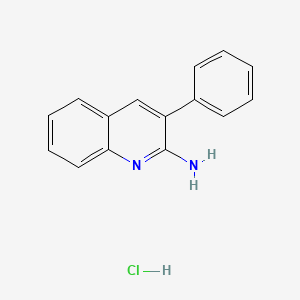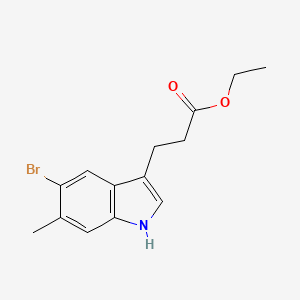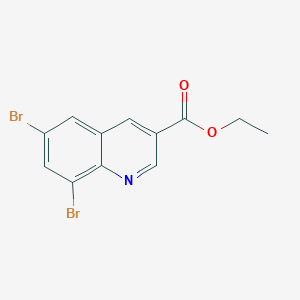
Ethyl 6,8-Dibromoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6,8-Dibromoquinoline-3-carboxylate: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, including antibacterial, antimalarial, and anticancer properties. This compound, with its unique bromine substitutions at the 6 and 8 positions, offers potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,8-Dibromoquinoline-3-carboxylate typically involves the Friedlander condensation method. This method includes the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality. The process is often catalyzed by bases or acids and carried out under reflux conditions in an alcoholic solution or organic solvent .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often involves large-scale Friedlander reactions. The reaction conditions are optimized for high yield and purity, using cost-effective reagents and solvents. The process may also include purification steps such as recrystallization or chromatography to ensure the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 6,8-Dibromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 6,8-Dibromoquinoline-3-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the fields of antibacterial and anticancer research. Its derivatives have shown potential in inhibiting bacterial growth and cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of Ethyl 6,8-Dibromoquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells. The exact molecular pathways and targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4,6,8-Trichloroquinoline-3-carboxylate
- Ethyl 6-Bromo-4-Chloroquinoline-3-carboxylate
- Ethyl 2-Chloroquinoline-3-carboxylate
Comparison: Ethyl 6,8-Dibromoquinoline-3-carboxylate is unique due to its specific bromine substitutions, which confer distinct chemical and biological properties. Compared to its chloro-substituted counterparts, the bromine atoms may enhance its reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C12H9Br2NO2 |
|---|---|
Molekulargewicht |
359.01 g/mol |
IUPAC-Name |
ethyl 6,8-dibromoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)8-3-7-4-9(13)5-10(14)11(7)15-6-8/h3-6H,2H2,1H3 |
InChI-Schlüssel |
KIRLFVUNEXARLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


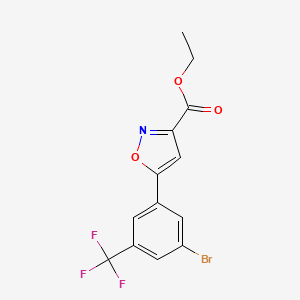
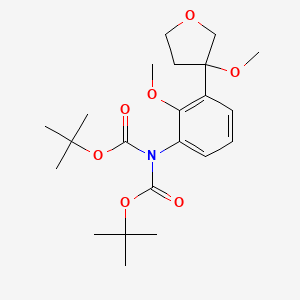
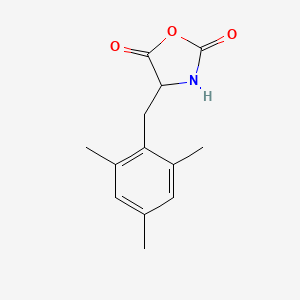
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13718951.png)
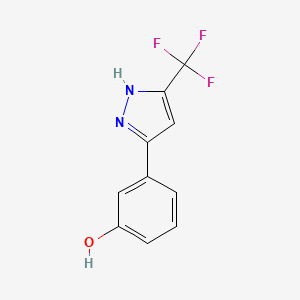
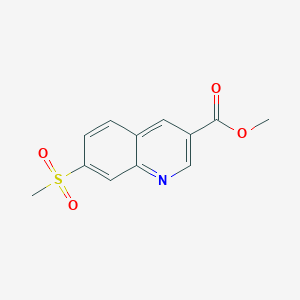
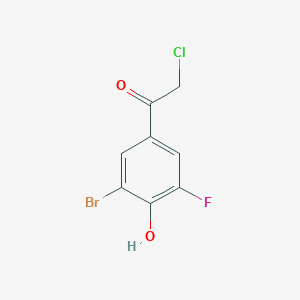
![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
